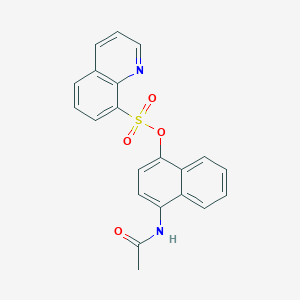
N-(3-acetylphenyl)-8-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-8-quinolinesulfonamide, also known as AQSOA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse range of biological activities. AQSOA has been shown to exhibit a variety of interesting properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. In
Mechanism of Action
The exact mechanism of action of N-(3-acetylphenyl)-8-quinolinesulfonamide is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and proteins involved in cell growth and division. N-(3-acetylphenyl)-8-quinolinesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-8-quinolinesulfonamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(3-acetylphenyl)-8-quinolinesulfonamide can inhibit the activity of various enzymes and proteins involved in cell growth and division. In addition, N-(3-acetylphenyl)-8-quinolinesulfonamide has been shown to induce apoptosis in cancer cells and to have anti-inflammatory and anti-microbial effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-acetylphenyl)-8-quinolinesulfonamide in lab experiments is its diverse range of biological activities. N-(3-acetylphenyl)-8-quinolinesulfonamide has been shown to have anti-cancer, anti-inflammatory, and anti-microbial effects, which make it a potential candidate for treating a variety of diseases. However, one of the limitations of using N-(3-acetylphenyl)-8-quinolinesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are many potential future directions for research on N-(3-acetylphenyl)-8-quinolinesulfonamide. One area of research could be to further investigate its anti-cancer properties and to explore its potential as a cancer treatment. Another area of research could be to investigate its anti-inflammatory and anti-microbial effects and to explore its potential as a treatment for other diseases. In addition, future research could focus on optimizing the synthesis method of N-(3-acetylphenyl)-8-quinolinesulfonamide to increase the yield and purity of the final product.
Synthesis Methods
N-(3-acetylphenyl)-8-quinolinesulfonamide can be synthesized through a multi-step process that involves the reaction of 8-hydroxyquinoline with acetic anhydride and 3-nitrobenzene sulfonic acid. The resulting product is then reduced to form N-(3-acetylphenyl)-8-quinolinesulfonamide. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
Scientific Research Applications
N-(3-acetylphenyl)-8-quinolinesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3-acetylphenyl)-8-quinolinesulfonamide has anti-cancer properties and can inhibit the growth of various cancer cell lines. In addition, N-(3-acetylphenyl)-8-quinolinesulfonamide has been shown to have anti-inflammatory and anti-microbial effects, which make it a potential candidate for treating a variety of diseases.
properties
Molecular Formula |
C17H14N2O3S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H14N2O3S/c1-12(20)14-6-2-8-15(11-14)19-23(21,22)16-9-3-5-13-7-4-10-18-17(13)16/h2-11,19H,1H3 |
InChI Key |
HLFCFJZZIBLLCO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)

![[2-(Benzylamino)-2-oxoethoxy]acetic acid](/img/structure/B276974.png)
![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)

![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)


![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)

![N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277000.png)